molecular formula C19H15N3O4 B4458500 3(2H)-Quinazolineacetic acid,1,4-dihydro-a-(1H-indol-3-ylmethyl)-2,4-dioxo-, (S)-

3(2H)-Quinazolineacetic acid,1,4-dihydro-a-(1H-indol-3-ylmethyl)-2,4-dioxo-, (S)-

Cat. No.: B4458500
M. Wt: 349.3 g/mol
InChI Key: PFDIFTBMUHRORG-UHFFFAOYSA-N
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Description

3(2H)-Quinazolineacetic acid,1,4-dihydro-a-(1H-indol-3-ylmethyl)-2,4-dioxo-, (S)- is a complex organic compound that belongs to the class of quinazolines and indoles. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Quinazolineacetic acid,1,4-dihydro-a-(1H-indol-3-ylmethyl)-2,4-dioxo-, (S)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining quinazoline derivatives with indole derivatives under specific conditions.

    Cyclization Reactions: Forming the quinazoline ring through cyclization of appropriate precursors.

    Chiral Synthesis: Employing chiral catalysts or starting materials to ensure the (S)-configuration.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions could convert the quinazoline ring to a dihydroquinazoline.

    Substitution: Various substitution reactions can occur on the indole or quinazoline rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution could introduce halogen or alkyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Signal Transduction: May play a role in modulating biological pathways.

Medicine

    Drug Development: Investigated for its potential therapeutic effects in treating various diseases.

    Diagnostics: Possible use in diagnostic assays.

Industry

    Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of 3(2H)-Quinazolineacetic acid,1,4-dihydro-a-(1H-indol-3-ylmethyl)-2,4-dioxo-, (S)- would involve its interaction with specific molecular targets. These may include:

    Enzyme Binding: Inhibiting or activating enzymes by binding to their active sites.

    Receptor Interaction: Modulating receptor activity by binding to receptor sites.

    Signal Pathways: Influencing cellular signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline structures.

    Indole Derivatives: Compounds with similar indole structures.

Uniqueness

The uniqueness of 3(2H)-Quinazolineacetic acid,1,4-dihydro-a-(1H-indol-3-ylmethyl)-2,4-dioxo-, (S)- lies in its specific combination of quinazoline and indole structures, which may confer unique biological activities and therapeutic potential.

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-17-13-6-2-4-8-15(13)21-19(26)22(17)16(18(24)25)9-11-10-20-14-7-3-1-5-12(11)14/h1-8,10,16,20H,9H2,(H,21,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDIFTBMUHRORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3(2H)-Quinazolineacetic acid,1,4-dihydro-a-(1H-indol-3-ylmethyl)-2,4-dioxo-, (S)-
Reactant of Route 2
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3(2H)-Quinazolineacetic acid,1,4-dihydro-a-(1H-indol-3-ylmethyl)-2,4-dioxo-, (S)-
Reactant of Route 3
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3(2H)-Quinazolineacetic acid,1,4-dihydro-a-(1H-indol-3-ylmethyl)-2,4-dioxo-, (S)-
Reactant of Route 4
3(2H)-Quinazolineacetic acid,1,4-dihydro-a-(1H-indol-3-ylmethyl)-2,4-dioxo-, (S)-
Reactant of Route 5
3(2H)-Quinazolineacetic acid,1,4-dihydro-a-(1H-indol-3-ylmethyl)-2,4-dioxo-, (S)-
Reactant of Route 6
3(2H)-Quinazolineacetic acid,1,4-dihydro-a-(1H-indol-3-ylmethyl)-2,4-dioxo-, (S)-

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